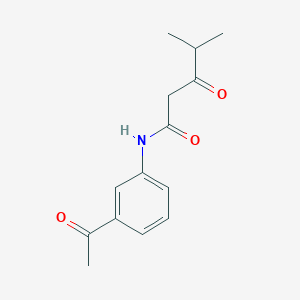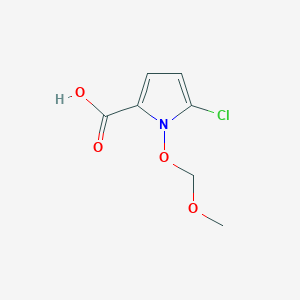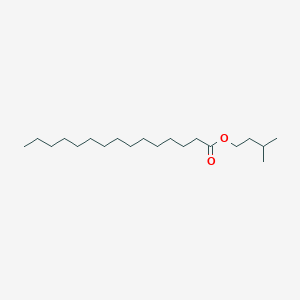
N-(3-Acetylphenyl)-4-methyl-3-oxopentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Acetylphenyl)-4-methyl-3-oxopentanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a 4-methyl-3-oxopentanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylphenyl)-4-methyl-3-oxopentanamide typically involves the reaction of 3-acetylphenylamine with 4-methyl-3-oxopentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the reaction chamber, and the product is continuously removed. This method offers advantages such as increased efficiency, better control over reaction conditions, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Acetylphenyl)-4-methyl-3-oxopentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
N-(3-Acetylphenyl)-4-methyl-3-oxopentanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(3-Acetylphenyl)-4-methyl-3-oxopentanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Acetylphenyl)-4-methyl-3-oxopentanamide
- N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
- Phenylacetone
Uniqueness
N-(3-Acetylphenyl)-4-methyl-3-oxopentanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
805241-33-2 |
|---|---|
Formule moléculaire |
C14H17NO3 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-4-methyl-3-oxopentanamide |
InChI |
InChI=1S/C14H17NO3/c1-9(2)13(17)8-14(18)15-12-6-4-5-11(7-12)10(3)16/h4-7,9H,8H2,1-3H3,(H,15,18) |
Clé InChI |
MLBQMWFZLYGXIE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CC(=O)NC1=CC=CC(=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(chlorosulfonyl)amino]benzoate](/img/structure/B12526449.png)

![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)


![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)
![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)



![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)

![2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B12526508.png)
